5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. It belongs to the class of pyrrolotriazinones, which are characterized by a pyrrole ring fused to a 1,2,4-triazinone ring. This scaffold has gained considerable interest in recent years due to its presence in various bioactive molecules, making it a promising pharmacophore for drug discovery. []
The molecular structure of brivanib, (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f] [, , ]triazin-6-yloxy)propan-2-ol, a derivative of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, has been studied in detail. [] Further research on the structural features and their influence on biological activity within this class of compounds is an active area of investigation.
An illustrative example of a noteworthy chemical reaction involving the pyrrolotriazine scaffold is observed in the metabolism of BMS-690514, a potential anti-cancer agent. [] In this case, a P450-mediated oxidation at a specific carbon atom of the pyrrolotriazine ring triggers a unique rearrangement, transforming the pyrrolotriazine moiety into a hydroxypyridotriazine group, resulting in the formation of metabolite M1. This rearrangement highlights the susceptibility of the pyrrolotriazine core to metabolic transformations, which can have significant implications for the pharmacological activity and pharmacokinetic profiles of drug candidates containing this scaffold.
For example, BMS-599626 is a selective and orally active inhibitor of human epidermal growth factor receptor (HER)1/HER2 kinases. [] It exhibits excellent biochemical potency and kinase selectivity, leading to robust in vivo activity in HER1 and HER2-driven tumor models. This mechanism of action highlights the potential of 5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives as targeted therapies for cancer.
Another example, BMS-540215 (brivanib), acts as a dual inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) kinases. [] By simultaneously targeting these two key angiogenesis regulators, brivanib demonstrates potent antitumor activity in preclinical models, suggesting its potential as a therapeutic strategy for inhibiting tumor angiogenesis and growth.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: